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molecular formula C7H6ClF3N2 B159938 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 132915-80-1

3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B159938
M. Wt: 210.58 g/mol
InChI Key: NVNLHLRVSHJKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620979

Procedure details

439.0 mg (3.0 mmol) of diethyl oxalate (from Sigma, used as received) was added to 210.6 mg (1.0 mmol) of 1,2-diamino-3-chloro-5trifluoromethylbenzene (from PCR Inc., used as received), and the resulting yellow solution was heated at 180° C. (bath temperature) under Ar with stirring for 3.5 h, the solution became thick with formation of cream precipitate and hard to stir. The reaction mixture was allowed to cool to r.t., and triturated with hexane (10 mL). The precipitate was collected by vacuum filtration, washed with hexane (2×10mL) (the combined hexane filtrate was saved), dried under 0.1 mmHg for 4 h affording 134.6 mg (58%) of the crude desired product as a yellow powder (95-98% pure by NMR), mp.330°-2° C. (dec.) (preheated block).
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
210.6 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[C:14]([Cl:22])[C:13]=1[NH2:23]>>[Cl:22][C:14]1[CH:15]=[C:16]([C:18]([F:19])([F:21])[F:20])[CH:17]=[C:12]2[C:13]=1[NH:23][C:2](=[O:4])[C:1](=[O:8])[NH:11]2

Inputs

Step One
Name
Quantity
439 mg
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
210.6 mg
Type
reactant
Smiles
NC1=C(C(=CC(=C1)C(F)(F)F)Cl)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
hard to stir
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t.
CUSTOM
Type
CUSTOM
Details
triturated with hexane (10 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with hexane (2×10mL) (the combined hexane filtrate
CUSTOM
Type
CUSTOM
Details
dried under 0.1 mmHg for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC1=C2NC(C(NC2=CC(=C1)C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 134.6 mg
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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